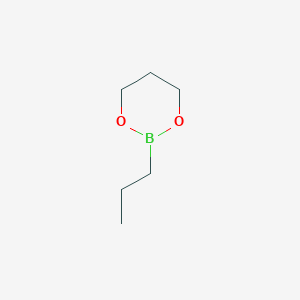
2-Propyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. For instance, the reaction of propylboronic acid with 1,3-propanediol under acidic conditions can yield this compound. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or a Lewis acid like boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment to ensure consistent product quality. The use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable boron-oxygen bonds.
Mécanisme D'action
The mechanism of action of 2-Propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propyl-1,3,2-benzodioxaborole: Similar in structure but contains a benzene ring, which can influence its reactivity and applications.
Phenylboronic acid 1,3-propanediol ester: Another boron-containing compound used in organic synthesis with different reactivity due to the presence of a phenyl group.
Uniqueness
2-Propyl-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of a propyl group, which can influence its solubility, reactivity, and potential applications. Its ability to form stable boron-oxygen bonds makes it valuable in various fields, from organic synthesis to materials science.
Propriétés
Numéro CAS |
85060-04-4 |
|---|---|
Formule moléculaire |
C6H13BO2 |
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
2-propyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-2-4-7-8-5-3-6-9-7/h2-6H2,1H3 |
Clé InChI |
HITLVZLBXBDEOV-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)

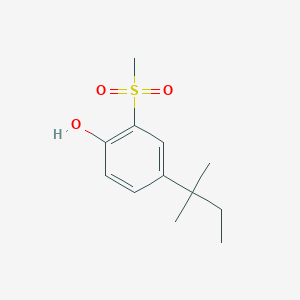
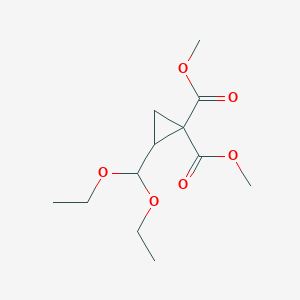
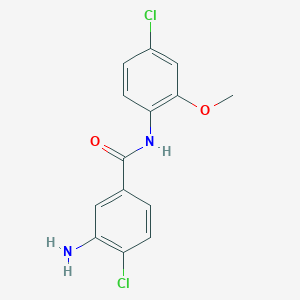

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
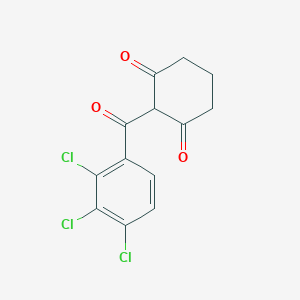
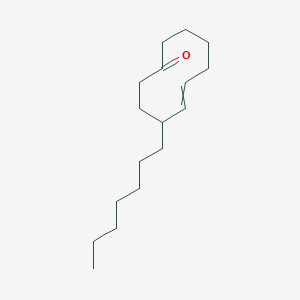
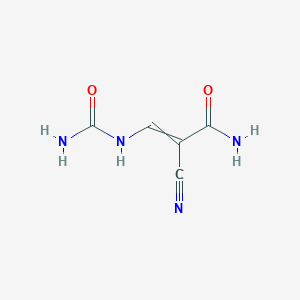
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
